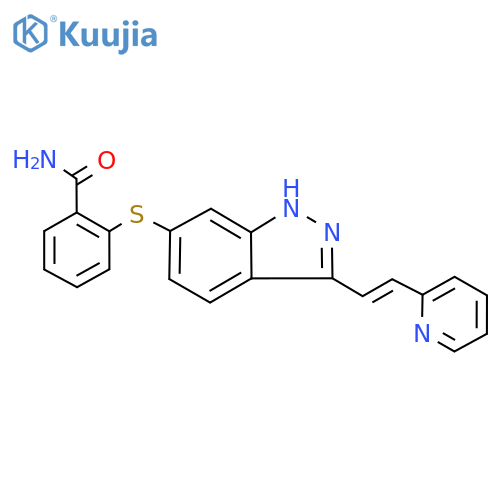Cas no 319462-41-4 (Axitinib Amide)

Axitinib Amide structure
商品名:Axitinib Amide
CAS番号:319462-41-4
MF:C21H16N4OS
メガワット:372.44
CID:4776530
Axitinib Amide 化学的及び物理的性質
名前と識別子
-
- Axitinib Amide
-
- インチ: 1S/C21H16N4OS/c22-21(26)17-6-1-2-7-20(17)27-15-9-10-16-18(24-25-19(16)13-15)11-8-14-5-3-4-12-23-14/h1-13H,(H2,22,26)(H,24,25)/b11-8+
- InChIKey: FYHCCBZVJQITPS-DHZHZOJOSA-N
- ほほえんだ: N1C(/C=C/C2=NNC3C2=CC=C(C=3)SC2C=CC=CC=2C(N)=O)=CC=CC=1
Axitinib Amide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | A354850-25mg |
Axitinib Amide |
319462-41-4 | 25mg |
$ 1194.00 | 2023-04-19 | ||
| TRC | A354850-2.5mg |
Axitinib Amide |
319462-41-4 | 2.5mg |
$ 155.00 | 2023-04-19 | ||
| TRC | A354850-10mg |
Axitinib Amide |
319462-41-4 | 10mg |
$ 563.00 | 2023-04-19 | ||
| TRC | A354850-100mg |
Axitinib Amide |
319462-41-4 | 100mg |
$ 4500.00 | 2023-09-09 |
Axitinib Amide 関連文献
-
Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860
-
Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148
-
Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196
-
Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278
-
Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426
319462-41-4 (Axitinib Amide) 関連製品
- 899744-54-8(N'-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide)
- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)
- 917755-77-2(1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate)
- 2249321-27-3(N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide)
- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)
- 2241337-84-6(Bemnifosbuvir hemisulfate)
- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)
- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)
- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)
- 1823183-22-7(4-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine)
推奨される供給者
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
